Fmoc-D-Tyr(tBu)-OH

Solid-phase peptide synthesis Chiral purity Enantiomeric excess

Fmoc-D-Tyr(tBu)-OH is a fully protected D-tyrosine building block engineered for Fmoc solid-phase peptide synthesis. Its orthogonal Fmoc (base-labile) and tBu (acid-labile) protection prevents O-acylation side reactions that plague unprotected analogs. The ≥99.5% enantiomeric purity minimizes cumulative diastereomer formation during multi-step SPPS, critical for peptides exceeding 15 residues. Clear DMF solubility (0.5 M) ensures consistent automated liquid handling. Select this grade for cGMP peptide API manufacturing requiring dual orthogonal purity verification (HPLC ≥98.0%, acidimetric assay ≥97.0%, water ≤1.00%) and defined 3-year powder stability at -20°C.

Molecular Formula C28H29NO5
Molecular Weight 459.542
CAS No. 118488-18-9; 71989-38-3
Cat. No. B2571997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Tyr(tBu)-OH
CAS118488-18-9; 71989-38-3
Molecular FormulaC28H29NO5
Molecular Weight459.542
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
InChIKeyJAUKCFULLJFBFN-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(tBu)-OH: Essential Protected D-Tyrosine Building Block for Fmoc Solid-Phase Peptide Synthesis


Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9) is a fully protected D-tyrosine derivative engineered for Fmoc solid-phase peptide synthesis (SPPS). The compound incorporates a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-α protection and an acid-labile tert-butyl (tBu) ether for phenolic side-chain protection, forming an orthogonal protection strategy essential for stepwise chain elongation . As the D-enantiomer of tyrosine, it serves as the standard building block for introducing D-Tyr residues into peptide sequences, enabling the synthesis of D-amino acid-containing peptides with altered conformational stability and resistance to proteolytic degradation .

Why Generic Substitution Fails: Critical Chiral and Side-Chain Protection Distinctions for Fmoc-D-Tyr(tBu)-OH


Attempting to substitute Fmoc-D-Tyr(tBu)-OH with seemingly analogous building blocks introduces two distinct failure modes that compromise peptide integrity and functional outcomes. Substitution with the L-enantiomer Fmoc-L-Tyr(tBu)-OH (CAS 71989-38-3) inverts stereochemistry at the α-carbon, altering peptide backbone conformation and potentially abolishing target binding or biological activity . Substitution with unprotected Fmoc-D-Tyr-OH (lacking tBu) leaves the phenolic hydroxyl exposed, leading to O-acylation side reactions during coupling that generate branched peptide impurities, reduce crude purity, and necessitate extensive chromatographic purification [1]. The orthogonal Fmoc/tBu protection architecture is precisely engineered to prevent such side reactions while ensuring clean, simultaneous deprotection under standard TFA cleavage conditions—a balance that generic or partially protected alternatives cannot replicate.

Quantitative Evidence Guide: Verifiable Differentiation of Fmoc-D-Tyr(tBu)-OH vs. Analogues


Enantiomeric Purity: Fmoc-D-Tyr(tBu)-OH vs. Fmoc-L-Tyr(tBu)-OH Chiral Specification

Fmoc-D-Tyr(tBu)-OH is specified with an enantiomeric purity of ≥99.5% (area/area) as determined by chiral HPLC, with L-enantiomer content explicitly limited to ≤0.5% . This contrasts with the L-enantiomer Fmoc-L-Tyr(tBu)-OH (CAS 71989-38-3), which is manufactured to comparable purity specifications but as the opposite stereoisomer. For applications requiring D-Tyr incorporation, use of the L-enantiomer would introduce 100% incorrect stereochemistry at the Tyr position, while lower-grade D-enantiomer preparations may contain >1% L-impurity that accumulates additively in longer peptides .

Solid-phase peptide synthesis Chiral purity Enantiomeric excess

HPLC Purity Specification: Quantitative Assay Comparison vs. Alternative Suppliers

The Novabiochem® grade of Fmoc-D-Tyr(tBu)-OH is specified with ≥98.0% purity by HPLC (area%) and ≥97.0% by acidimetric assay, with water content (Karl Fischer) controlled to ≤1.00% . In comparison, alternative commercial sources (e.g., AKSci, Alfa Chemistry, Thermo Scientific) specify minimum purity of 95% by various methods without consistently reporting orthogonal purity verification . The combination of HPLC and acidimetric assays provides cross-validation of both chromatographic homogeneity and titratable free carboxyl content, reducing the risk of co-eluting non-UV-active impurities that could compromise coupling stoichiometry.

Peptide synthesis Amino acid derivatives Quality control

Side-Chain Protection Strategy: tBu-Ether vs. Unprotected D-Tyr in SPPS

Fmoc-D-Tyr(tBu)-OH incorporates a tert-butyl (tBu) ether protecting group on the tyrosine phenolic hydroxyl, which prevents O-acylation side reactions during amino acid coupling steps [1]. In contrast, Fmoc-D-Tyr-OH (unprotected side chain) permits the phenolic -OH to act as a competing nucleophile, leading to branching and the formation of O-acylated peptide impurities. The tBu group is removed quantitatively under standard TFA cleavage conditions (typically 90-95% TFA with scavengers, 2-4 hours), releasing the native phenol without requiring orthogonal deprotection steps . This class-level protection strategy is shared with Fmoc-L-Tyr(tBu)-OH but is essential for distinguishing fully protected building blocks from unprotected alternatives.

Orthogonal protection Side-chain protection Solid-phase peptide synthesis

Solubility Specification: DMF Solubility as a Practical Handling Benchmark

Fmoc-D-Tyr(tBu)-OH is specified to dissolve clearly in DMF at a concentration of 1 mmole per 2 mL (approximately 0.5 M), corresponding to ~230 mg/mL solubility . This practical benchmark ensures the building block can be reliably dissolved for automated SPPS workflows and manual coupling reactions. While comparative quantitative solubility data for Fmoc-L-Tyr(tBu)-OH in DMF is not consistently reported in vendor specifications, both enantiomers are expected to exhibit comparable solubility profiles due to identical molecular structure (C₂₈H₂₉NO₅, MW 459.5). DMSO solubility is also reported at 50 mg/mL (108.81 mM) with ultrasonic assistance required [1].

Solubility DMF Peptide coupling Process chemistry

Stability and Storage: Long-Term Powder Stability Specifications

Fmoc-D-Tyr(tBu)-OH powder exhibits defined long-term storage stability: 3 years at -20°C and 2 years at 4°C [1]. This specification enables rational inventory management and procurement planning for peptide synthesis facilities. In solution (DMF or DMSO), stability is substantially reduced; dissolved aliquots should be stored at -80°C for up to 6 months or used within 24 hours at ambient temperature . Vendors specify storage at 2-30°C for routine handling, though long-term storage is recommended at 2-8°C . These stability parameters are consistent across the Fmoc-Tyr(tBu)-OH enantiomer class and inform procurement decisions where bulk purchasing must be balanced against degradation risk.

Storage stability Shelf life Procurement planning

Synthetic Utility: Fmoc-D-Tyr(tBu)-OH as Precursor for Iodotyrosine Derivatives

Fmoc-D-Tyr(tBu)-OH (as its L-enantiomer counterpart) serves as a precursor for the synthesis of Fmoc/OtBu-protected iodotyrosine derivatives via a two-step process with an overall 58% yield from commercially available Fmoc-Tyr(tBu)-OH [1]. The reaction employs iodine (1.2 equiv.) and Ag₂SO₄ (1.2 equiv.) to achieve regioselective iodination. The resulting orthogonally protected iodotyrosine is amenable to Suzuki-Miyaura cross-coupling, enabling the synthesis of novel biaryl tyrosine derivatives [2]. While this published procedure utilized the L-enantiomer, the chemistry is directly transferable to Fmoc-D-Tyr(tBu)-OH, providing a route to D-configured iodotyrosine and biaryl tyrosine building blocks for peptide diversification and radiopharmaceutical precursor applications.

Iodotyrosine Biaryl tyrosine Suzuki-Miyaura coupling Derivatization

Optimal Application Scenarios for Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis and Drug Discovery


Synthesis of D-Tyr-Containing Therapeutic Peptides Requiring High Chiral Fidelity

Fmoc-D-Tyr(tBu)-OH is essential for synthesizing therapeutic peptides that incorporate D-Tyr residues to enhance proteolytic stability or modulate receptor binding. The ≥99.5% enantiomeric purity specification minimizes cumulative diastereomer formation during multi-step SPPS, which is critical for peptides exceeding 15-20 residues where even 0.5% per-coupling L-impurity can produce complex purification challenges. This building block is routinely employed in the synthesis of D-amino acid-containing analogs of peptide hormones, antimicrobial peptides, and peptide-based radiopharmaceuticals.

GMP Manufacturing of Peptide APIs Requiring Documented Building Block Purity

For cGMP peptide API manufacturing, the Novabiochem® grade Fmoc-D-Tyr(tBu)-OH offers the advantage of dual orthogonal purity verification: ≥98.0% by HPLC area% and ≥97.0% by acidimetric assay, with water content controlled to ≤1.00% . This level of characterization supports regulatory documentation and process validation requirements, reducing the risk of batch failure due to uncharacterized impurities or inaccurate coupling stoichiometry. The defined powder stability of 3 years at -20°C [1] further supports qualification of larger, single-lot material reserves for multi-batch production campaigns.

Peptide Diversification via Post-Synthetic Modification of D-Tyr Residues

Fmoc-D-Tyr(tBu)-OH enables access to D-configured iodotyrosine and biaryl tyrosine building blocks through regioselective iodination and Suzuki-Miyaura cross-coupling . This chemistry is directly transferable from established L-enantiomer protocols and provides a route to diversely functionalized D-Tyr-containing peptides. Applications include the synthesis of radiolabeled peptide probes for PET/SPECT imaging, tyrosine-kinase substrate analogs, and peptide conjugates requiring site-specific bioconjugation handles.

Automated High-Throughput Peptide Synthesis Requiring Reliable Solubility

In automated parallel peptide synthesizers and high-throughput peptide library production, Fmoc-D-Tyr(tBu)-OH provides the defined DMF solubility (clear solution at 0.5 M concentration) required for consistent liquid handling and reproducible coupling efficiency. The tBu side-chain protection [1] prevents branching side reactions during automated cycles where manual intervention for troubleshooting is impractical. For peptide libraries screening D-Tyr substitution effects on biological activity, the building block's high chiral purity ensures that observed structure-activity relationships reflect genuine stereochemical effects rather than impurity artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Tyr(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.